1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazinone core, substituted with a chlorophenyl group and a methoxyphenylmethylsulfanyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the methoxyphenylmethylsulfanyl group: This can be done through nucleophilic substitution reactions, where a methoxyphenylmethylsulfanyl group is introduced to the pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one: shares similarities with other pyrazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyrazinone core, which is modified by a chlorophenyl and a methoxyphenyl group, contributing to its biological activity.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, research indicates moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of related compounds:
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor and a urease inhibitor. The following table presents the IC50 values for various synthesized derivatives:
Compound | Enzyme Inhibition Type | IC50 (µM) |
---|---|---|
Compound 1 | AChE | 2.14 ± 0.003 |
Compound 2 | Urease | 0.63 ± 0.001 |
Compound 3 | AChE | 6.28 ± 0.003 |
These values indicate that certain derivatives of this compound are significantly more effective than traditional inhibitors like thiourea (IC50 = 21.25 ± 0.15 µM) .
Neuroprotective Effects
In vivo studies have suggested that derivatives of this compound possess neuroprotective properties. For example, one study demonstrated that a related compound significantly prolonged survival time in mice subjected to acute cerebral ischemia, indicating potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from the target molecule:
- Study on Antibacterial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that synthesized compounds exhibited varying degrees of antibacterial activity against several strains, with some showing significant inhibition against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Research : Another research highlighted the effectiveness of these compounds as urease inhibitors, proposing them as candidates for further development in treating conditions related to urease activity .
- Neuroprotective Study : A study focusing on neuroprotection found that certain derivatives could reduce mortality rates in ischemic conditions in animal models, suggesting their potential therapeutic role in stroke management .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-4-2-3-13(11-16)12-24-17-18(22)21(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAIVIKECSSFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.